N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
Scientific Research Applications
Polyamine Catabolism in Cancer Therapy
Polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represent a new class of antitumor agents demonstrating selective cytotoxic activity through the induction of programmed cell death (PCD). The mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a potential role of oxidative stress from H2O2 production in its cytotoxicity. This highlights the exploration of polyamine analogues for differential sensitivity to antineoplastic agents and suggests a similar pathway could be investigated for N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in cancer therapy (Ha et al., 1997).
Neuroprotection in Parkinson's Disease
Compounds like mangiferin have shown protective effects against MPP+-induced cytotoxicity in neuroblastoma cells, suggesting potential for degenerative diseases like Parkinson's. The protective effect is mediated by quenching of reactive oxygen intermediates. This indicates that analogues of this compound could be explored for neuroprotective properties in similar oxidative stress-mediated neurodegenerative conditions (Amazzal et al., 2007).
Antagonism of Neuropeptide Receptors
The evaluation of compounds like JNJ-5207787, a novel neuropeptide Y Y2 receptor antagonist, provides insights into the development of new CNS therapeutics targeting receptor-specific mechanisms. This suggests that this compound could be explored for its potential interaction with neuropeptide receptors, contributing to the understanding and treatment of CNS disorders (Bonaventure et al., 2004).
Novel Synthetic Routes for Oxalamides
Research into novel synthetic approaches for oxalamides, as seen in the development of methodologies for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, can provide valuable insights for the synthesis of this compound. This could facilitate the exploration of its applications in various fields, including medicinal chemistry and drug development (Mamedov et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-cyclopentyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-11-14(8-9-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZZHNQQYGLBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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